

Thermochemical Properties of Substituted Styrylamines: An In-depth Technical Guide

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Compound of Interest

Compound Name: **Styrylamine**

Cat. No.: **B14882868**

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Introduction

Substituted **styrylamines**, a class of organic compounds characterized by a vinyl group and an amino group attached to a benzene ring, are of significant interest in medicinal chemistry and materials science. Their biological activity is often linked to their structural similarity to neurotransmitters like dopamine and serotonin, making them scaffolds for the development of novel therapeutics. Understanding the thermochemical properties of these molecules is crucial for predicting their stability, reactivity, and behavior in various environments, which is essential for drug design, synthesis, and formulation.

This technical guide provides a comprehensive overview of the thermochemical properties of substituted **styrylamines** and structurally related compounds. Due to the limited availability of direct experimental data on substituted **styrylamines**, this guide leverages data from analogous compounds, such as substituted anilines and phenethylamines, to provide insights into their thermochemical behavior. Detailed experimental protocols for key thermochemical measurements are also presented, alongside a visualization of a relevant biological pathway.

Data Presentation: Thermochemical Properties of Related Aromatic Amines

The following tables summarize key thermochemical data for compounds structurally related to substituted **styrylamines**. This data, primarily focusing on enthalpies of formation (ΔfH°), vaporization ($\Delta vapH^\circ$), and sublimation ($\Delta subH^\circ$), provides a baseline for understanding the energetic properties of this class of molecules.

Table 1: Thermochemical Data for Selected Substituted Anilines

Compound	Formula	$\Delta fH^\circ(l/cr, 298.15\text{ K}) / \text{kJ}\cdot\text{mol}^{-1}$	$\Delta vap/\text{sub}H^\circ(298.15\text{ K}) / \text{kJ}\cdot\text{mol}^{-1}$	$\Delta fH^\circ(g, 298.15\text{ K}) / \text{kJ}\cdot\text{mol}^{-1}$
2-Ethylaniline	C ₈ H ₁₁ N	-59.7 ± 1.9	50.8 ± 0.3	-8.9 ± 1.9
2-Isopropylaniline	C ₉ H ₁₃ N	-92.0 ± 2.0	53.0 ± 0.2	-39.0 ± 2.0
2-tert-Butylaniline	C ₁₀ H ₁₅ N	-132.5 ± 2.4	55.4 ± 0.2	-77.1 ± 2.4
2,6-Dimethylaniline	C ₈ H ₁₁ N	-68.3 ± 1.8	51.2 ± 0.2	-17.1 ± 1.8
2,6-Diethylaniline	C ₁₀ H ₁₅ N	-144.3 ± 2.5	57.1 ± 0.2	-87.2 ± 2.5
2,6-Diisopropylaniline	C ₁₂ H ₁₉ N	-219.0 ± 3.0	61.1 ± 0.3	-157.9 ± 3.0
2,4,6-Tri-tert-butylaniline	C ₁₈ H ₃₁ N	-368.1 ± 4.5 (cr)	90.9 ± 0.6 (sub)	-277.2 ± 4.5

Data sourced from a study on ortho interactions in alkyl-substituted anilines.[\[1\]](#)

Table 2: Enthalpies of Vaporization for Phenethylamine and Related Compounds

Compound	Formula	$\Delta_{\text{vap}}H^\circ(298.15\text{ K}) / \text{kJ}\cdot\text{mol}^{-1}$
2-Phenethylamine	<chem>C8H11N</chem>	57.51 ± 0.35
(d)-Amphetamine	<chem>C9H13N</chem>	58.2 ± 2.7
(±) N-Ethylamphetamine	<chem>C11H17N</chem>	62.4 ± 4.4

Data sourced from studies on the vaporization enthalpy of amphetamine and related primary amines.[2][3]

Experimental Protocols

The determination of thermochemical properties relies on precise calorimetric and effusion-based techniques. The following sections detail the methodologies for two key experimental procedures.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the primary method for determining the standard enthalpy of formation of organic compounds.[4] The procedure involves the complete combustion of a sample in a high-pressure oxygen environment within a device called a bomb calorimeter.

Methodology:

- **Sample Preparation:** Liquid samples are typically encapsulated in gelatin capsules, while solid samples are pressed into pellets.[1] The mass of the sample is accurately determined.
- **Calorimeter Setup:** A known mass of the sample is placed in a crucible inside a high-pressure stainless steel vessel, the "bomb." A fuse wire is connected to ignition electrodes, with its end in contact with the sample. The bomb is then sealed and pressurized with pure oxygen to approximately 3 MPa.[4][5]
- **Combustion:** The bomb is submerged in a precisely measured quantity of water in the calorimeter. The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire.

- Temperature Measurement: The temperature of the water in the calorimeter is monitored with a high-precision thermometer (e.g., to 0.01°C) before, during, and after combustion to determine the temperature change (ΔT).[\[5\]](#)
- Data Analysis: The heat released during combustion is calculated using the formula $q = C_{\text{cal}} * \Delta T$, where C_{cal} is the heat capacity of the calorimeter, determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid.
- Corrections: Corrections are applied for the heat of combustion of the fuse wire and any auxiliary substances, as well as for the formation of nitric acid from residual nitrogen in the bomb. The energy of combustion at constant volume (ΔcU°) is then corrected to the standard state to obtain the standard enthalpy of combustion (ΔcH°).
- Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔfH°) of the compound is calculated using Hess's law, from the standard enthalpies of formation of the combustion products (CO_2 and H_2O).

Knudsen Effusion Mass Spectrometry for Enthalpy of Sublimation

The Knudsen effusion method is used to determine the vapor pressure of a solid or liquid as a function of temperature, from which the enthalpy of sublimation or vaporization can be derived.

[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Methodology:

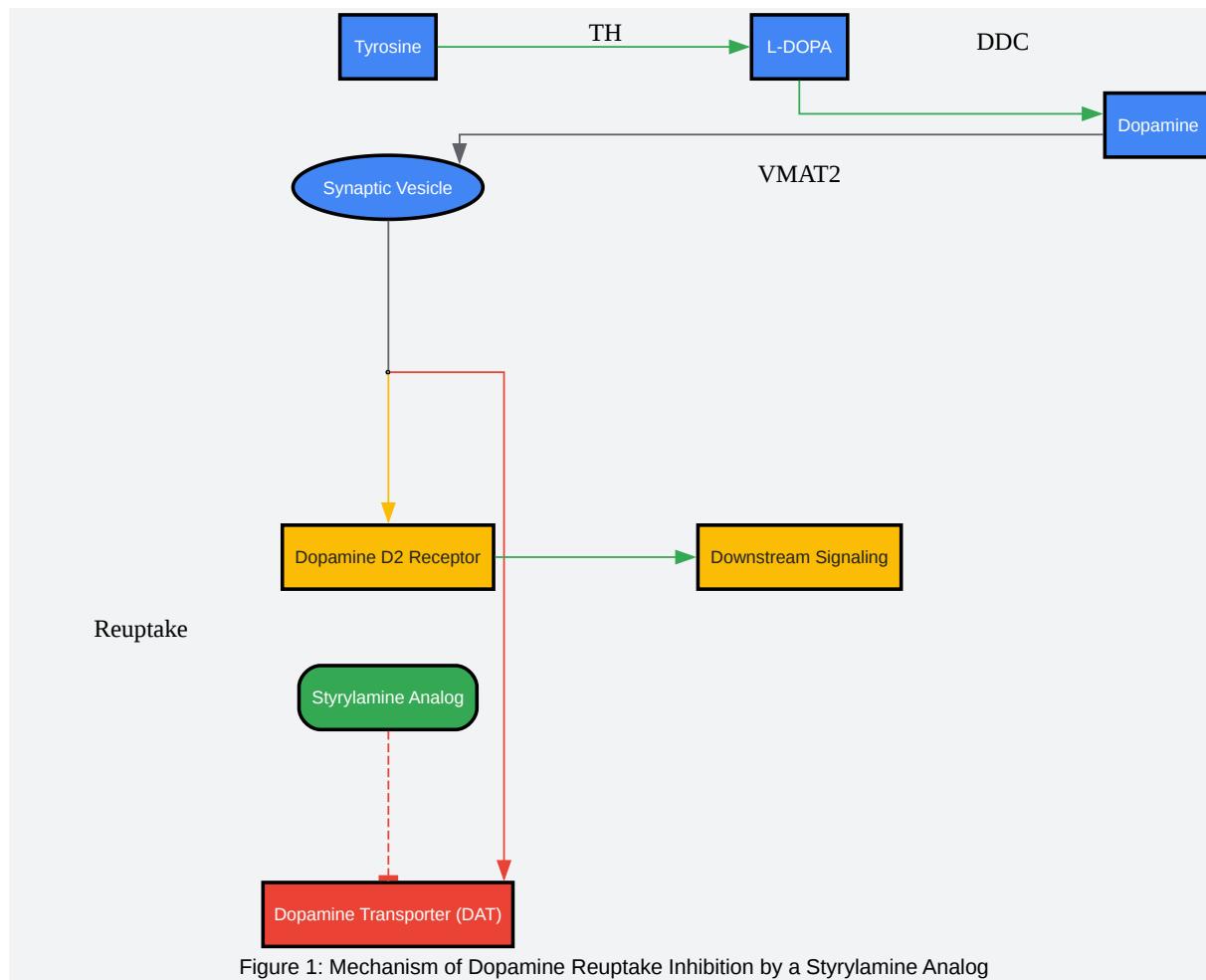
- Sample Preparation: A small amount of the sample is placed in a Knudsen cell, which is a small, thermally stable container with a very small orifice (typically 0.1-1.0 mm in diameter).
- High Vacuum Environment: The Knudsen cell is placed in a high-vacuum chamber. The pressure inside the chamber is kept low enough to ensure that the mean free path of the effusing molecules is much larger than the orifice diameter.
- Heating and Effusion: The cell is heated to a series of precisely controlled temperatures. At each temperature, molecules from the sample effuse through the orifice, forming a molecular beam.

- **Detection:** The effusing molecular beam is directed into the ion source of a mass spectrometer. The intensity of the parent molecular ion (or a characteristic fragment ion) is measured as a function of temperature.
- **Data Analysis:** The ion intensity is proportional to the vapor pressure of the substance in the cell. The relationship between vapor pressure (p) and temperature (T) is described by the Clausius-Clapeyron equation: $\ln(p) = -\Delta_{\text{sub}}H^\circ/(RT) + C$, where R is the gas constant and C is a constant.
- **Enthalpy of Sublimation Calculation:** A plot of $\ln(p)$ versus $1/T$ yields a straight line with a slope of $-\Delta_{\text{sub}}H^\circ/R$. From this slope, the standard enthalpy of sublimation ($\Delta_{\text{sub}}H^\circ$) can be calculated.[\[10\]](#)

Mandatory Visualization

Signaling Pathway: Inhibition of Dopamine Reuptake

Many substituted phenethylamines, which are structurally similar to **styrylamines**, exhibit psychoactive properties by modulating neurotransmitter systems. A key mechanism of action for many of these compounds is the inhibition of the dopamine transporter (DAT), leading to an increase in the synaptic concentration of dopamine.[\[11\]](#)[\[12\]](#)[\[13\]](#) This activity is relevant to their potential use in the treatment of various neurological and psychiatric disorders.



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Mechanism of Dopamine Reuptake Inhibition

Diagram Explanation: This diagram illustrates the typical process at a dopaminergic synapse. Dopamine is synthesized in the presynaptic neuron, packaged into vesicles, and released into

the synaptic cleft. It then binds to dopamine receptors on the postsynaptic neuron, initiating a signal. The action of dopamine is terminated by its reuptake into the presynaptic neuron via the dopamine transporter (DAT). A **styrylamine** analog, acting as a DAT inhibitor, blocks this reuptake process. This leads to an accumulation of dopamine in the synaptic cleft, enhancing and prolonging its signaling effects.

Conclusion

While direct thermochemical data for a wide range of substituted **styrylamines** remains a field ripe for investigation, this guide provides a solid foundation by presenting data on structurally analogous compounds and detailing the established experimental methodologies for their determination. The provided data on substituted anilines and phenethylamines offer valuable insights into the energetic landscapes of these molecules, which can inform the design and development of new chemical entities. Furthermore, the visualization of a key pharmacological pathway highlights the potential biological relevance of this class of compounds. It is anticipated that future research will expand the thermochemical database for substituted **styrylamines**, further enabling their rational design for a variety of scientific and therapeutic applications.

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